molecular formula C63H88CoN14O14P B602365 Cyanocobalamin Impurity H CAS No. 41325-63-7

Cyanocobalamin Impurity H

Cat. No.: B602365
CAS No.: 41325-63-7
M. Wt: 1355.4 g/mol
InChI Key: FDJOLVPMNUYSCM-KYGGNWNPSA-L
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Description

8-epi-Cyanocobalamin is a synthetic derivative of vitamin B12, also known as cobalamin. It is characterized by an epi-configuration at the C8 position of the corrin ring. The chemical formula for 8-epi-Cyanocobalamin is C63H88CoN14O14P, and it has a molecular weight of 1355.39 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-epi-Cyanocobalamin involves the modification of the corrin ring structure of cyanocobalamin. The process typically includes the following steps:

    Starting Material: Cyanocobalamin (Vitamin B12) is used as the starting material.

    Reaction Conditions: The reaction involves the use of specific reagents and catalysts to induce the epi-configuration at the C8 position.

Industrial Production Methods: Industrial production of 8-epi-Cyanocobalamin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 8-epi-Cyanocobalamin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cobalt complexes with different ligands and oxidation states .

Scientific Research Applications

8-epi-Cyanocobalamin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the chemistry of cobalamin derivatives and their reactions.

    Biology: The compound is used to investigate the role of vitamin B12 derivatives in biological systems.

    Medicine: Research on 8-epi-Cyanocobalamin helps in understanding the therapeutic potential of vitamin B12 derivatives in treating deficiencies and related disorders.

    Industry: It is used in the development of nutritional supplements and fortified foods

Comparison with Similar Compounds

8-epi-Cyanocobalamin is compared with other similar compounds to highlight its uniqueness:

Each of these compounds has unique properties and applications, with 8-epi-Cyanocobalamin being particularly useful in research due to its distinct structural configuration.

Properties

CAS No.

41325-63-7

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

IUPAC Name

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1

InChI Key

FDJOLVPMNUYSCM-KYGGNWNPSA-L

SMILES

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Cyano-8-epicobalamin;  (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine;  8-epi-Cyanocobalamin

Origin of Product

United States
Customer
Q & A

Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?

A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.

Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?

A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.

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